N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-fluoro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c1-24(18(27)12-6-13(19)8-20-7-12)14-9-25(10-14)16-5-4-15-21-22-17(11-2-3-11)26(15)23-16/h4-8,11,14H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTQTUHPTHTQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC(=CN=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. The inhibition of these kinases can lead to the disruption of cancer cell growth and survival pathways .
Comparison with Similar Compounds
Research Findings and Data
Pharmacokinetic and Toxicological Data (Hypothetical)
| Parameter | Target Compound | IQ | Bosutinib |
|---|---|---|---|
| Metabolic Stability (t₁/₂) | ~8 hours (predicted) | <1 hour | 5–7 hours |
| CYP450 Inhibition | Moderate (CYP3A4) | Low | Strong (CYP3A4) |
| Mutagenicity (Ames Test) | Negative | Positive | Negative |
Notes:
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes several notable features:
- Triazole and Pyridazine Moieties : These heterocycles are known for their diverse biological activities.
- Cyclopropyl Group : This structural element may enhance the compound's lipophilicity and biological interactions.
- Azetidine Ring : Contributes to the overall conformation and reactivity of the molecule.
The molecular formula is with a molecular weight of 322.4 g/mol. Its unique combination of functional groups is hypothesized to influence its pharmacodynamics and pharmacokinetics.
The biological activity of this compound involves interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors critical in various biological pathways. The compound's ability to bind to these targets can lead to altered cellular functions, potentially resulting in therapeutic effects against diseases such as cancer or bacterial infections.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds derived from triazole and pyridazine scaffolds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves disruption of DNA synthesis or inhibition of tubulin polymerization.
- Case Study : A study involving derivatives of triazolo-pyridazines demonstrated IC50 values in the nanomolar range against multiple cancer cell lines, suggesting strong potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Broad-Spectrum Efficacy : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar properties.
- Minimum Inhibitory Concentration (MIC) : Research has reported MIC values for related compounds ranging from 0.06 to 0.5 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine | Triazole and pyridazine rings | Anticancer and antimicrobial |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Thiadiazine instead of pyridazine | Significant anticancer properties |
| 1,2,3-Triazolo[4,5-b]pyrazines | Pyrazine ring fused to triazole | Diverse biological activities |
Q & A
Q. Table 1: Key Synthetic Parameters
Basic: How is purity assessed for this compound, and what analytical methods are recommended?
Answer:
Purity is validated using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (0.1% TFA) gradient .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on diagnostic peaks (e.g., azetidine protons at δ 3.5–4.0 ppm and fluoronicotinamide aromatic signals) .
- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion ([M+H]⁺ at m/z 367.388) and rule out byproducts .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
SAR strategies include:
- Substituent Variation : Replace cyclopropyl with cyclobutyl or phenyl groups to assess steric/electronic effects on target binding .
- Biological Assays : Test modified analogs in kinase inhibition assays (e.g., EGFR or Aurora kinases) to correlate structural changes with IC₅₀ shifts .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and prioritize synthetic targets .
Example SAR Finding :
Replacing the cyclopropyl group with cyclobutyl (as in analog VC6748367) increased solubility but reduced potency by 30%, suggesting a balance between hydrophobicity and target affinity is critical .
Advanced: What experimental approaches resolve contradictions between in vitro and in vivo bioactivity data?
Answer:
Contradictions may arise from:
- Metabolic Instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
- Pharmacokinetic (PK) Profiling : Measure plasma half-life and tissue distribution in rodent models. Low oral bioavailability (<20%) might explain poor in vivo efficacy despite high in vitro activity .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks for azetidine (δ 3.5–4.0 ppm), triazole (δ 8.2–8.5 ppm), and fluoronicotinamide (δ 7.9–8.3 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring (if single crystals are obtainable) .
Advanced: How can computational modeling guide the optimization of enzyme inhibition?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR) to identify key residues (e.g., Lys721) for hydrogen bonding with the nicotinamide group .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., fluorine vs. chlorine at C5) to prioritize synthetic efforts .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in optimization .
Advanced: What methodologies are used to study metabolic pathways and metabolite identification?
Answer:
- LC-MS/MS : Identify Phase I metabolites (e.g., hydroxylation at the cyclopropyl ring) using rat hepatocytes .
- Radiolabeling : Synthesize ¹⁴C-labeled compound to trace excretion pathways in vivo .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
Basic: How is stability under varying storage conditions evaluated?
Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–9) to identify hydrolysis-prone regions (e.g., amide bonds at pH >8) .
Advanced: What strategies improve solubility without compromising target affinity?
Answer:
- Prodrug Design : Introduce phosphate esters at the azetidine nitrogen for enhanced aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to create stable salts .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates .
Advanced: How are off-target effects systematically evaluated in lead optimization?
Answer:
- Kinome-Wide Profiling : Use panels like DiscoverX KINOMEscan to assess selectivity across 468 kinases .
- CRISPR Screening : Identify synthetic lethal interactions in cancer cell lines .
- Toxicity Assays : Measure hERG inhibition (patch-clamp) and mitochondrial toxicity (Seahorse assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
